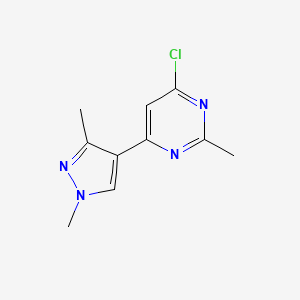

4-Chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group, a methyl group, and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrimidine typically involves the reaction of 4-chloro-2-methylpyrimidine with 1,3-dimethyl-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrimidine can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

Oxidation and reduction: The compound can participate in redox reactions under appropriate conditions.

Coupling reactions: It can form bonds with other aromatic or heteroaromatic compounds through coupling reactions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can modify the functional groups on the pyrazole or pyrimidine rings.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of 4-Chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrimidine exhibit significant anticancer properties. Research has shown that these compounds can inhibit tumor cell proliferation across various cancer cell lines, including lung (A549) and breast (MCF-7) cancer cells. The IC50 values , which indicate the concentration required to inhibit cell growth by 50%, were notably low, suggesting potent cytotoxic effects against these cancer types .

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| MCF-7 | 15.3 |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines, which are critical in various inflammatory diseases. In experimental models, compounds based on this structure demonstrated reduced inflammation markers, making them candidates for treating conditions like arthritis and other inflammatory disorders .

Antimicrobial Properties

Preliminary investigations suggest that certain derivatives of this compound possess antimicrobial activity against various bacterial strains. This characteristic is particularly relevant for developing new antibiotics in an era of increasing antibiotic resistance. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compounds.

Case Study 1: Anticancer Screening

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against a panel of human cancer cell lines. The results indicated that modifications to the pyrazole moiety significantly influenced cytotoxicity, leading to the identification of a lead compound with an IC50 value below 10 µM against MCF-7 cells.

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats. The results demonstrated that doses of the compound significantly reduced paw swelling compared to control groups, indicating its potential as an effective anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

4-Chloro-2-methylpyrimidine: Lacks the pyrazolyl group, making it less versatile in certain applications.

1,3-Dimethyl-1H-pyrazole: Lacks the pyrimidine ring, limiting its use in medicinal chemistry.

6-(1,3-Dimethyl-1H-pyrazol-4-yl)pyrimidine: Similar structure but without the chloro group, affecting its reactivity and applications.

Uniqueness

4-Chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrimidine is unique due to the combination of its chloro, methyl, and pyrazolyl substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

4-Chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrimidine (CAS No. 943541-20-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, supported by various studies and case analyses.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a chloro group and a dimethylpyrazole moiety. Its molecular formula is C9H10ClN5, with a molecular weight of approximately 215.66 g/mol. The presence of the halogen and nitrogen-containing heterocycles suggests potential bioactivity.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit notable antibacterial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies have shown that related compounds demonstrate MIC values against various Gram-positive and Gram-negative bacteria ranging from 0.0039 to 0.025 mg/mL .

- Mechanism of Action : The antibacterial effect is often attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways due to the presence of halogen substituents .

Antifungal Activity

In addition to antibacterial properties, this compound may also exhibit antifungal activity:

- Efficacy Against Fungi : Similar pyrazole derivatives have shown effectiveness against fungi such as Candida albicans and Fusarium oxysporum, with MIC values reported between 16.69 to 78.23 µM .

- Application in Agriculture : The antifungal properties suggest potential applications in agricultural settings as fungicides.

Anticancer Activity

Emerging research highlights the anticancer potential of pyrazole derivatives, including this compound:

- Cell Line Studies : In vitro studies using cancer cell lines (e.g., HeLa) have demonstrated that certain pyrazolo[1,5-a]pyrimidines can act as effective inhibitors of cancer cell proliferation .

- Mechanisms : The anticancer effects may be mediated through apoptosis induction and cell cycle arrest, although specific pathways for this compound need further elucidation.

Case Studies

Several studies have documented the biological activities of compounds related to this compound:

Q & A

Q. (Basic) What are the optimal synthetic routes for preparing 4-Chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrimidine, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves coupling 4-chloro-2-methylpyrimidine derivatives with 1,3-dimethyl-1H-pyrazole-4-boronic acid or analogous intermediates via Suzuki-Miyaura cross-coupling. Key parameters include:

- Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) in anhydrous solvents (e.g., DMF, DMSO) under inert atmosphere .

- Temperature : Reactions often proceed at 80–120°C for 12–24 hours, with higher temperatures accelerating coupling but risking decomposition .

- Base : K₂CO₃ or NaHCO₃ is critical for deprotonation and facilitating transmetallation .

Yields (reported 60–85%) depend on purity of starting materials and exclusion of moisture. For scale-up, iterative optimization of solvent polarity and catalyst loading is recommended .

Q. (Basic) How can NMR and X-ray crystallography confirm the molecular structure and regiochemistry of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include:

- Pyrimidine C-Cl: δ ~160 ppm in ¹³C NMR.

- Pyrazole methyl groups: δ ~2.5 ppm (¹H) and δ ~12–14 ppm (¹³C).

- Aromatic protons show coupling patterns confirming substitution positions (e.g., pyrimidine C-6 vs. C-4) .

- X-ray Crystallography : Resolves regiochemistry by mapping bond lengths and angles. For example, the pyrazole N-methyl group exhibits a distinct torsional angle (~15°) relative to the pyrimidine ring, confirmed via single-crystal analysis .

Validation : Cross-reference experimental data with computed DFT models to resolve ambiguities in NOESY or HSQC spectra .

Q. (Advanced) What strategies resolve contradictions in reported bioactivity data for pyrimidine derivatives?

Methodological Answer:

Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) arise from:

- Assay Variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion) and control for solvent effects (DMSO tolerance ≤1%) .

- Cellular Uptake Differences : Use isogenic cell lines or membrane permeability enhancers (e.g., cyclodextrins) to normalize compound bioavailability .

- Metabolic Interference : Employ LC-MS/MS to quantify intracellular metabolite degradation and adjust activity calculations accordingly .

Example : Pyrimidine derivatives with logP >3.5 show false-negative results in polar media; recalibrate using octanol-water partition coefficients .

Q. (Advanced) How do substituent electronic effects influence the reactivity of the chloro group in nucleophilic substitution reactions?

Methodological Answer:

The electron-withdrawing pyrimidine ring activates the C-Cl bond for SNAr (nucleophilic aromatic substitution). Key factors:

- Pyrazole Donor Effects : The 1,3-dimethylpyrazole group donates electron density via conjugation, reducing Cl reactivity at C-4 but enhancing it at C-6 due to ring strain .

- Solvent Polarizability : Polar aprotic solvents (DMF, DMSO) stabilize transition states, accelerating substitution at C-4 (k = 0.15 min⁻¹ in DMSO vs. 0.03 min⁻¹ in THF) .

Experimental Design : Use Hammett σ⁺ constants to predict substituent effects. For example, electron-donating groups (σ⁺ <0) at pyrimidine C-2 slow Cl displacement at C-6 .

Q. (Advanced) How should researchers design experiments to evaluate antimicrobial efficacy while minimizing false positives?

Methodological Answer:

- Controls : Include (1) vehicle-only (DMSO), (2) growth-positive (untreated), and (3) reference antibiotic (e.g., ciprofloxacin) .

- Time-Kill Assays : Monitor bacterial viability at 0, 6, 12, and 24 hours to distinguish bacteriostatic vs. bactericidal effects .

- Resazurin Reduction Test : Quantify metabolic activity to avoid false positives from compound autofluorescence .

- Cytotoxicity Parallel Testing : Use mammalian cell lines (e.g., HEK293) to confirm selectivity indices (SI = IC₅₀ mammalian / IC₅₀ microbial) >10 .

Q. (Basic) What analytical techniques are critical for monitoring reaction intermediates during synthesis?

Methodological Answer:

- TLC : Use silica gel plates with UV254 indicator; eluent ratios (e.g., ethyl acetate:hexane = 3:7) to track pyrimidine intermediates (Rf ~0.4–0.6) .

- HPLC-PDA : C18 columns (5 µm, 4.6 × 250 mm) with acetonitrile/water gradients (5–95% over 20 min) resolve regioisomeric byproducts .

- Mass Spectrometry : ESI-MS in positive ion mode confirms intermediates via [M+H]⁺ peaks (e.g., m/z 277.08 for the chloro-pyrimidine precursor) .

Q. (Advanced) What mechanistic insights explain regioselectivity in cross-coupling reactions involving this compound?

Methodological Answer:

Regioselectivity in Suzuki couplings is governed by:

- Transmetallation Kinetics : Bulky ligands (e.g., dppf) favor coupling at less sterically hindered pyrimidine C-6 over C-4 .

- Electronic Effects : Electron-deficient pyrimidine positions (C-6) attract boronic acid nucleophiles, while electron-rich pyrazole groups direct away from C-4 .

DFT Modeling : Compute Fukui indices to identify electrophilic centers. For example, C-6 exhibits higher f⁺ (0.12) than C-4 (0.08), aligning with experimental outcomes .

Properties

Molecular Formula |

C10H11ClN4 |

|---|---|

Molecular Weight |

222.67 g/mol |

IUPAC Name |

4-chloro-6-(1,3-dimethylpyrazol-4-yl)-2-methylpyrimidine |

InChI |

InChI=1S/C10H11ClN4/c1-6-8(5-15(3)14-6)9-4-10(11)13-7(2)12-9/h4-5H,1-3H3 |

InChI Key |

GKBQGKRSQIUJMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1C2=CC(=NC(=N2)C)Cl)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.